molecular formula C9H10N2O4 B567819 Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate CAS No. 1346597-52-1

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate

Cat. No. B567819
M. Wt: 210.189
InChI Key: BENZQDKAHBKPQM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

In a study, “2-Methoxy-5-pyridineboronic acid” was used in the synthesis of various compounds . The synthesized compounds were characterized using spectroscopic methods. For example, the 1 H-NMR spectrum of one of the compounds exhibits a nine-to-two integration ratio of ferrocenyl and 5-pyrimidyl protons, respectively . Two equivalent pyrimidine protons show a singlet at δ 8.56 ppm and methoxy protons appear as a singlet at δ 4.02 ppm .

In a study, “2-Methoxy-5-pyridineboronic acid” was used in the synthesis of various compounds . The synthesized compounds were characterized using spectroscopic methods. For example, the 1 H-NMR spectrum of one of the compounds exhibits a nine-to-two integration ratio of ferrocenyl and 5-pyrimidyl protons, respectively . Two equivalent pyrimidine protons show a singlet at δ 8.56 ppm and methoxy protons appear as a singlet at δ 4.02 ppm .

In a study, “2-Methoxy-5-pyridineboronic acid” was used in the synthesis of various compounds . The synthesized compounds were characterized using spectroscopic methods. For example, the 1 H-NMR spectrum of one of the compounds exhibits a nine-to-two integration ratio of ferrocenyl and 5-pyrimidyl protons, respectively . Two equivalent pyrimidine protons show a singlet at δ 8.56 ppm and methoxy protons appear as a singlet at δ 4.02 ppm .

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-8(13)7(12)6-4-10-9(14-2)11-5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZQDKAHBKPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C(N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743656
Record name Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate

CAS RN

1346597-52-1
Record name Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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